
5-Methylurapidil
Overview
Description
Urapidil-5-methyl: is a chemical compound with the molecular formula C21H31N5O3 and a molecular weight of 401.50 g/mol . It is a selective alpha-1A-adrenoceptor antagonist and has antihypertensive activity . This compound is known for its ability to discriminate between alpha-1-adrenoceptor subtypes and has been studied for its potential therapeutic applications .
Mechanism of Action
Target of Action
5-Methylurapidil is a selective antagonist for the α1A-adrenoceptor . Adrenoceptors are a class of G protein-coupled receptors that are targets of the catecholamines, especially norepinephrine and epinephrine .
Mode of Action
As an antagonist, this compound binds to the α1A-adrenoceptor, preventing its activation by endogenous catecholamines . This blockade inhibits the downstream effects typically induced by receptor activation, such as vasoconstriction .
Biochemical Pathways
The α1A-adrenoceptor is part of the Gq/11 protein signaling pathway . Normally, its activation leads to the stimulation of phospholipase C, generation of inositol trisphosphate and diacylglycerol, and mobilization of intracellular calcium . By blocking the α1A-adrenoceptor, this compound disrupts this pathway, leading to a decrease in vasoconstriction and thus a potential decrease in blood pressure .
Pharmacokinetics
Factors such as absorption, distribution, metabolism, and excretion (ADME) all play crucial roles in determining the bioavailability of the drug and its ultimate effect on the body .
Biochemical Analysis
Biochemical Properties
5-Methylurapidil interacts with α1A-adrenoceptors and 5-HT1A serotonin receptors in the rat brain cortex . It has a KD of 0.89 nM at α1A-adrenoceptors and 0.84 nM at 5-HT1A serotonin receptors . It does not bind to purified liver cell membranes (α1B-adrenoceptors) .
Cellular Effects
This compound has been shown to have effects on intraocular pressure (IOP) and outflow facility in the monkey eye . It has been evaluated as an α-adrenergic antagonist for its effects on these parameters . The maximum reduction of IOP in glaucomatous monkey eyes was 7.5 ± 0.8 mmHg for this compound .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its antagonistic activity on the α1A-adrenoceptor . This interaction inhibits the function of the α1A-adrenoceptor, leading to its antihypertensive effects .
Temporal Effects in Laboratory Settings
The ocular hypotensive response of this compound increased over a 5-day period on a regimen of administration of the drug twice daily . This suggests that the effects of this compound can change over time in laboratory settings .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages . Specific threshold effects or toxic or adverse effects at high doses have not been reported in the available literature.
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not clearly defined in the available literature. Given its interactions with α1A-adrenoceptors and 5-HT1A serotonin receptors, it is likely involved in adrenergic and serotonergic signaling pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not clearly defined in the available literature. Given its solubility in 0.1 N HCl , it is likely that it can be transported and distributed in aqueous environments within the body.
Subcellular Localization
The subcellular localization of this compound is not clearly defined in the available literature. Given its interactions with α1A-adrenoceptors and 5-HT1A serotonin receptors, it is likely localized to areas of the cell where these receptors are present .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Urapidil-5-methyl involves several steps:
Mixing 1,3-dimethyl-6-semicarbazide pyrimidine and 3-amino-1-propanol: to prepare 6-(3-hydroxypropyl amino)-1,3-dimethyl uracil.
Reacting 6-(3-hydroxypropyl amino)-1,3-dimethyl uracil with thionyl chloride: to prepare 6-(3-chloropropylamino)-1,3-dimethyl uracil.
Reacting 6-(3-chloropropylamino)-1,3-dimethyluracil with 1-(2-methoxyphenyl) piperazine hydrochloride: to obtain Urapidil.
Industrial Production Methods: The industrial production of Urapidil-5-methyl follows similar synthetic routes but is optimized for higher yield and purity. The process involves the use of readily available reagents, minimal side reactions, and efficient purification steps .
Chemical Reactions Analysis
Types of Reactions: Urapidil-5-methyl undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, reduction may produce alcohols, and substitution may produce halogenated compounds .
Scientific Research Applications
Pharmacological Profile
5-Methylurapidil exhibits a high affinity for alpha-1A adrenoceptors, making it a valuable tool for differentiating between subtypes of alpha-1 adrenergic receptors. This selectivity is crucial for understanding receptor function and developing targeted therapies .
Table 1: Affinity of this compound for Alpha-Adrenoceptor Subtypes
Receptor Subtype | Binding Affinity (Ki) |
---|---|
Alpha-1A | High |
Alpha-1B | Moderate |
Alpha-2 | Low |
Hypotensive Effects
Research indicates that this compound has significant hypotensive effects mediated through serotonin-1A (5-HT1A) receptor activation in the central nervous system. Studies have shown that topical application to the ventrolateral medulla results in marked decreases in mean arterial pressure and heart rate .
Case Study: Hypotensive Response in Animal Models
In a study involving chloralose-anesthetized cats, this compound was applied to the ventral surface of the medulla, resulting in a mean arterial pressure reduction of -39 ± 4 mm Hg. The hypotensive effect was blocked by prior administration of a 5-HT1A antagonist, confirming the role of these receptors in mediating the drug's effects .
Applications in Ophthalmology
This compound has been investigated for its potential to reduce intraocular pressure (IOP). In studies with cynomolgus monkeys, it was found to effectively lower IOP and enhance aqueous humor dynamics, suggesting its utility in treating conditions like glaucoma .
Table 2: Effects of this compound on Intraocular Pressure
Study Type | IOP Reduction (mmHg) | Observed Effects |
---|---|---|
Cynomolgus Monkeys | Significant | Increased aqueous humor outflow |
Albino Rabbits | Moderate | Improved ocular perfusion |
Research Applications
The compound is also employed in various research contexts, including:
Comparison with Similar Compounds
Urapidil: A dual-acting antihypertensive agent with similar alpha-1-adrenoceptor antagonist and serotonin 5-HT1A receptor agonist properties.
5-Acetylurapidil: An analogue of Urapidil with high affinity for 5-HT1A receptors.
5-Formylurapidil: Another analogue of Urapidil with potent hypotensive properties.
Uniqueness: Urapidil-5-methyl is unique due to its high affinity for 5-HT1A receptors and its ability to discriminate between alpha-1-adrenoceptor subtypes . This makes it a valuable research tool and a potential therapeutic agent for treating hypertension and related metabolic disorders .
Biological Activity
5-Methylurapidil is a selective antagonist of the α1A-adrenoceptor subtype, primarily studied for its implications in cardiovascular pharmacology. This compound has garnered attention due to its ability to discriminate between various α1-adrenoceptor subtypes, making it a valuable tool in pharmacological research.
This compound exerts its biological activity by selectively binding to α1A-adrenoceptors, inhibiting their activation by endogenous catecholamines like norepinephrine. This selective antagonism has been demonstrated through various studies, including those that utilized radiolabeled ligands to assess binding affinity and functional responses.
Binding Affinity
The binding affinity of this compound for α1-adrenoceptors was assessed using [^3H]prazosin displacement assays across different rat tissues. The results indicated a biphasic displacement pattern, suggesting the presence of both high-affinity and low-affinity binding sites:
Tissue | High-affinity pK_I | Low-affinity pK_I |
---|---|---|
Hippocampus | 9.1 | 7.8 |
Vas deferens | 9.4 | 7.2 |
Heart | 9.3 | 7.5 |
Spleen | Not detected | Low affinity |
Liver | Not detected | Low affinity |
This biphasic response indicates that this compound can differentiate between α1-adrenoceptor subtypes effectively, particularly in tissues where these receptors are expressed variably .
Functional Studies
Functional assays have shown that this compound significantly affects the contractile responses of vascular tissues to norepinephrine. For instance, in studies involving perfused rat kidneys, the presence of 300 nM this compound resulted in biphasic concentration-response curves (CRCs) to norepinephrine, suggesting a complex interaction with receptor subtypes:
- Biphasic CRCs : Indicated the presence of a minor population of receptors resistant to this compound.
- Schild Analysis : The Schild slope was found to be approximately 0.99, indicating competitive antagonism at α1A receptors .
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of this compound in managing conditions such as hypertension and heart failure:
- Hypertension Management : In animal models, administration of this compound has been shown to reduce blood pressure effectively by inhibiting vasoconstriction mediated by α1A-adrenoceptors.
- Heart Failure : Research indicates that targeting α1A receptors with selective antagonists like this compound may improve cardiac function by reducing afterload and enhancing myocardial perfusion.
Comparative Analysis with Other Antagonists
When comparing the selectivity and efficacy of this compound with other known α1-adrenoceptor antagonists, it stands out due to its high selectivity for the α1A subtype over α1B and α1D subtypes:
Compound | Selectivity for α1A | Comments |
---|---|---|
This compound | High | Best discriminator among subtypes |
Prazosin | Moderate | Non-selective |
WB4101 | Low | Less effective on α1A |
Properties
IUPAC Name |
6-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamino]-1,3,5-trimethylpyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N5O3/c1-16-19(23(2)21(28)24(3)20(16)27)22-10-7-11-25-12-14-26(15-13-25)17-8-5-6-9-18(17)29-4/h5-6,8-9,22H,7,10-15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHZDNKKIUQQSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=O)N(C1=O)C)C)NCCCN2CCN(CC2)C3=CC=CC=C3OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60956150 | |
Record name | 6-((3-(4-(2-Methoxyphenyl)-1-piperazinyl)propyl)amino)-1,3,5-trimethyl-2,4(1H,3H)-pyrimidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60956150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34661-85-3 | |
Record name | 5-Methylurapidil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34661-85-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methylurapidil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034661853 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-((3-(4-(2-Methoxyphenyl)-1-piperazinyl)propyl)amino)-1,3,5-trimethyl-2,4(1H,3H)-pyrimidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60956150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-METHYLURAPIDIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HLS600135 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of 5-methylurapidil?
A1: this compound primarily targets α1-adrenergic receptors (α1-ARs), specifically showing higher affinity for the α1A subtype over α1B/α1D subtypes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does this compound affect α1A-AR signaling?
A2: As an antagonist, this compound binds to α1A-ARs, preventing agonists like norepinephrine from binding and activating the receptor. This, in turn, inhibits downstream signaling cascades typically initiated by α1A-AR activation, such as phosphoinositide hydrolysis and intracellular calcium mobilization. [, , , , , , , ]
Q3: Does this compound interact with other receptor subtypes?
A3: While primarily known for its α1A-AR antagonism, studies have shown this compound can also interact with 5-HT1A receptors, acting as an agonist at this receptor subtype. [, ] This interaction contributes to its hypotensive effects. Additionally, some research suggests interaction with α1D-adrenoceptors, albeit with lower affinity compared to α1A-adrenoceptors. [, , , , ]
Q4: What are the functional consequences of this compound's α1-AR antagonism in vascular smooth muscle?
A4: In vascular smooth muscle, this compound's antagonism of α1-ARs, particularly the α1A subtype, leads to vasodilation by inhibiting the typical vasoconstrictive effects mediated by these receptors. [, , , , , , ] This relaxation effect is particularly notable in arteries where α1A-ARs play a dominant role in mediating contraction.
Q5: How does this compound affect aqueous humor dynamics?
A5: Research indicates that this compound lowers intraocular pressure primarily by increasing outflow facility. This effect is attributed to its combined antagonistic action on α1A-adrenergic receptors and agonistic activity at 5-HT1A receptors. []
Q6: How does the 5-methyl substitution on urapidil influence its pharmacological activity compared to urapidil?
A6: The 5-methyl substitution on urapidil, resulting in this compound, significantly enhances its binding affinity for 5-HT1A receptors, making it a more potent agonist at this receptor subtype compared to urapidil. [] This modification also contributes to its improved hypotensive effects.
Q7: How does the affinity of this compound for different α1-AR subtypes influence its selectivity profile?
A7: this compound exhibits a higher affinity for α1A-ARs compared to α1B and α1D subtypes, making it a relatively selective α1A-AR antagonist. [, , , , , , , ] This selectivity profile is crucial for its therapeutic applications and understanding its effects on specific tissues and organs where different α1-AR subtypes may predominate.
Q8: What is known about the pharmacokinetics of this compound?
A8: While the provided research articles focus primarily on the pharmacodynamic effects of this compound, they do indicate that it can effectively lower blood pressure when administered intravenously, suggesting good bioavailability via this route. [] More detailed information about its absorption, distribution, metabolism, and excretion (ADME) profile can be found in dedicated pharmacological databases.
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